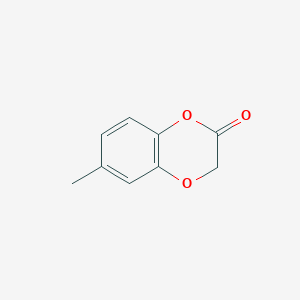
1,4-Benzodioxin-2(3H)-one, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-2(3H)-one, 6-methyl- is a heterocyclic organic compound that features a benzodioxin ring system with a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 1,4-Benzodioxin-2(3H)-one, 6-methyl- involves the hydrazinolytic recyclization of (Z)-3-acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol with hydrazine . This method provides a convenient preparative approach to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for 1,4-Benzodioxin-2(3H)-one, 6-methyl- are not widely documented, the general principles of organic synthesis and industrial-scale chemical production can be applied. This typically involves optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-2(3H)-one, 6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,4-Benzodioxin-2(3H)-one, 6-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2(3H)-one, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-2(3H)-one: Lacks the methyl group at the 6-position.
2,3-Dihydro-1,4-benzodioxin: A related compound with a similar ring structure but different functional groups.
Uniqueness
1,4-Benzodioxin-2(3H)-one, 6-methyl- is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can lead to different properties and applications compared to its analogs.
Properties
CAS No. |
827622-20-8 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-methyl-1,4-benzodioxin-2-one |
InChI |
InChI=1S/C9H8O3/c1-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-4H,5H2,1H3 |
InChI Key |
YEOHVKHEWABGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


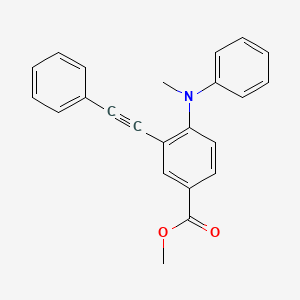
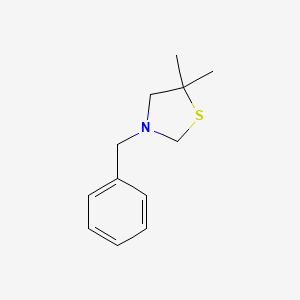
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)

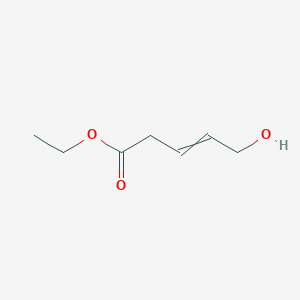
![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)
![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)
![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
![2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile](/img/structure/B12543280.png)
![3-{[1-(Cyclohex-1-en-1-yl)-4-(phenylsulfanyl)butan-2-yl]oxy}-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B12543286.png)
![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)
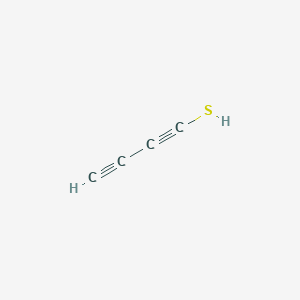
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)

